molecular formula C7H8ClN3O3 B14614208 Methyl 5-amino-6-chloro-3-methoxypyrazine-2-carboxylate CAS No. 57796-04-0

Methyl 5-amino-6-chloro-3-methoxypyrazine-2-carboxylate

Katalognummer: B14614208
CAS-Nummer: 57796-04-0
Molekulargewicht: 217.61 g/mol
InChI-Schlüssel: KWBNVXZVADOYHD-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Methyl 5-amino-6-chloro-3-methoxypyrazine-2-carboxylate is a heterocyclic organic compound with a pyrazine ring structure

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 5-amino-6-chloro-3-methoxypyrazine-2-carboxylate typically involves the reaction of 5-amino-6-chloro-3-methoxypyrazine-2-carboxylic acid with methanol in the presence of a dehydrating agent. The reaction is usually carried out under reflux conditions to ensure complete esterification.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Analyse Chemischer Reaktionen

Types of Reactions

Methyl 5-amino-6-chloro-3-methoxypyrazine-2-carboxylate can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitro derivatives.

    Reduction: The nitro group can be reduced back to the amino group.

    Substitution: The chlorine atom can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or catalytic hydrogenation can be used.

    Substitution: Nucleophilic substitution reactions often require the presence of a base, such as sodium hydroxide (NaOH), and are typically carried out in polar solvents like dimethyl sulfoxide (DMSO).

Major Products

    Oxidation: Nitro derivatives of the original compound.

    Reduction: Amino derivatives.

    Substitution: Various substituted pyrazine derivatives depending on the nucleophile used.

Wissenschaftliche Forschungsanwendungen

Methyl 5-amino-6-chloro-3-methoxypyrazine-2-carboxylate has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate due to its ability to interact with biological targets.

    Industry: Utilized in the development of advanced materials, such as organic semiconductors and dyes.

Wirkmechanismus

The mechanism of action of Methyl 5-amino-6-chloro-3-methoxypyrazine-2-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit or activate these targets, leading to various biological effects. For example, it may inhibit bacterial enzymes, leading to antimicrobial activity, or interact with cancer cell receptors, inducing apoptosis.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • Methyl 3-amino-5-chloropyrazine-2-carboxylate
  • Methyl 3-amino-5,6-dichloropyrazine-2-carboxylate
  • Methyl 4-amino-3-chloro-6-(4-chloro-2-fluoro-3-methoxyphenyl)pyridine-2-carboxylate

Uniqueness

Methyl 5-amino-6-chloro-3-methoxypyrazine-2-carboxylate is unique due to the presence of both an amino group and a methoxy group on the pyrazine ring, which can significantly influence its chemical reactivity and biological activity

Eigenschaften

CAS-Nummer

57796-04-0

Molekularformel

C7H8ClN3O3

Molekulargewicht

217.61 g/mol

IUPAC-Name

methyl 5-amino-6-chloro-3-methoxypyrazine-2-carboxylate

InChI

InChI=1S/C7H8ClN3O3/c1-13-6-3(7(12)14-2)10-4(8)5(9)11-6/h1-2H3,(H2,9,11)

InChI-Schlüssel

KWBNVXZVADOYHD-UHFFFAOYSA-N

Kanonische SMILES

COC1=C(N=C(C(=N1)N)Cl)C(=O)OC

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.